molecular formula C7H6INO3 B1333487 3-Iodo-4-nitroanisole CAS No. 214279-40-0

3-Iodo-4-nitroanisole

Cat. No. B1333487
M. Wt: 279.03 g/mol
InChI Key: NLTAHTYBZZSCIT-UHFFFAOYSA-N
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Description

3-Iodo-4-nitroanisole is an organic compound with the molecular formula C7H6INO3 . It is a crystalline powder or crystals that are yellow to orange-brown in color . It is used for research purposes .


Synthesis Analysis

The synthesis of 3-Iodo-4-nitroanisole involves the nitration of 3-iodoanisole in the presence of nitrous acid . This process results in the formation of 3-nitroanisole, 3-iodo-4-nitroanisole, and 3,6-di-iodo-4-nitroanisole .


Molecular Structure Analysis

The molecular structure of 3-Iodo-4-nitroanisole consists of an iodine atom (I), a nitro group (NO3), and a methoxy group (OCH3) attached to a benzene ring . The IUPAC name for this compound is 2-iodo-4-methoxy-1-nitrobenzene .


Physical And Chemical Properties Analysis

3-Iodo-4-nitroanisole appears as a crystalline powder or crystals that are yellow to orange-brown in color . It has a melting point range of 68°C to 73°C . The compound has a molecular weight of 279.03 g/mol .

Scientific Research Applications

Chemical Reaction Studies and Mechanisms

Research on 3-Iodo-4-nitroanisole involves exploring its chemical reactions and mechanisms. For instance, the nitration of 3-iodoanisole, leading to the production of 3-Iodo-4-nitroanisole, has been studied, revealing insights into reaction rates and mechanisms (Butler & Sanderson, 1975). Similar research on iodination mechanisms, where 3-Iodo-4-nitroanisole is a key intermediate or product, has been conducted (Butler & Sanderson, 1972).

Crystallography and Molecular Interactions

Studies on compounds related to 3-Iodo-4-nitroanisole, such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde, contribute to understanding crystallography and molecular interactions. These studies reveal how molecules link through hydrogen bonds, iodo-nitro interactions, and pi-pi stacking interactions (Garden et al., 2004).

Radioactive Labeling in Biological Research

In biological research, 3-Iodo-4-nitroanisole has applications in radioactive labeling. For example, the creation of [125I]iodo-4-nitroanisole for labeling proteins demonstrates the compound's utility in biochemical studies (Tejedor & Ballesta, 1983).

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopic studies, involving compounds like 4-nitroanisole and its derivatives, provide insights into chemical shifts and molecular interactions. Such research is crucial for understanding the properties of 3-Iodo-4-nitroanisole (Pandiarajan et al., 1994).

Safety And Hazards

3-Iodo-4-nitroanisole should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with plenty of water . If swallowed or inhaled, seek immediate medical attention .

properties

IUPAC Name

2-iodo-4-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTAHTYBZZSCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369919
Record name 3-Iodo-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-nitroanisole

CAS RN

214279-40-0
Record name 3-Iodo-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-3-iodoanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
AP Sanderson - 1973 - search.proquest.com
Kinetics of the iodination of a number of substituted benzenes and thiophenes by iodine and nitric acid in acetic acid solution have been studied. The reaction is catalysed by dinitrogen …
Number of citations: 3 search.proquest.com
AR Butler, AP Sanderson - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… , two of these were shown to be 3-iodo-4-nitroanisole and 3nitroanisole. The former is the … and its formation by the iodination of 3-iodo-4-nitroanisole (by iodine released in the formation …
Number of citations: 4 pubs.rsc.org
G Cravotto, GB Giovenzana, T Pilati… - The Journal of …, 2001 - ACS Publications
… Attempts to prepare 4b directly from 3-iodo-4-nitroanisole 28 and the readily available methyl 3-(tri-n-butylstannyl)propenoate 29 (1.5 equiv) through Stille cross-coupling reaction 30 by …
Number of citations: 167 pubs.acs.org
YJ Zhang, H Wei, W Zhang - Tetrahedron, 2009 - Elsevier
… Diazotization of compound 7 followed by iodination with potassium iodide gave 3-iodo-4-nitroanisole (8) (93% yield), which was then converted to biphenyl compound 5 by Ullman …
Number of citations: 22 www.sciencedirect.com
AF Heyduk, RA Zarkesh, AI Nguyen - Inorganic Chemistry, 2011 - ACS Publications
… An Ullman coupling between 2-nitroanisidine and 3-iodo-4-nitroanisole followed by Zn/HOAc reduction affords the backbone for an all-nitrogen redox-active ligand, [NNN cat ]H 3 . (42) …
Number of citations: 177 pubs.acs.org
X Yu - 2004 - search.proquest.com
… Aryl stannane 73 was prepared from 3-iodo-4-nitroanisole according to Kosugi’s procedure26 using hexa-n-butylditin, in situ formed Pd(PPh3)4 and freshly distilled toluene, at 70-80 …
Number of citations: 3 search.proquest.com
RF Munhá, RA Zarkesh, AF Heyduk - Inorganic Chemistry, 2013 - ACS Publications
… (19) An Ullmann coupling of 2-nitroanisidine and 3-iodo-4-nitroanisole with CuI gave the bis(2-nitro-4-methoxyphenyl)amine. Because similar starting materials are not commercially …
Number of citations: 75 pubs.acs.org
M Shevlin - 2020 - search.proquest.com
This thesis examines various aspects of harnessing the reactivity of NO bond-containing molecules toward useful synthetic organic chemistry. In each chapter, the key to this challenge …
Number of citations: 2 search.proquest.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
I Sapountzis, H Dube, R Lewis… - The Journal of …, 2005 - ACS Publications
Various nitro-substituted aryl and heteroaryl iodides undergo an iodine−magnesium exchange reaction when treated with PhMgCl leading to nitro-containing magnesium …
Number of citations: 82 pubs.acs.org

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